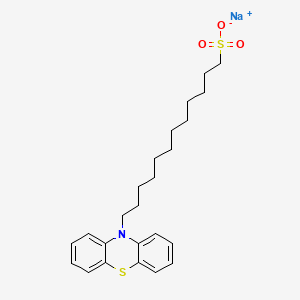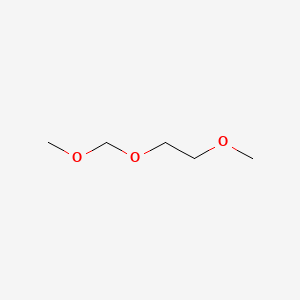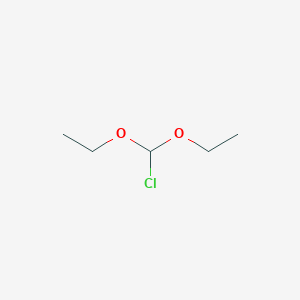
Chlor-diethoxy-methan
Descripción general
Descripción
Chlor-diethoxy-methan is an organic compound with the molecular formula C5H11ClO2. It is a colorless liquid with a characteristic odor. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlor-diethoxy-methan can be synthesized through the reaction of diethyl ether with chloromethane in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
C2H5OC2H5+CH3Cl→C5H11ClO2+NaCl
Industrial Production Methods
In industrial settings, this compound is produced through a continuous flow process where diethyl ether and chloromethane are reacted in a reactor vessel. The reaction is catalyzed by a base, and the product is purified through distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Chlor-diethoxy-methan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethoxyacetic acid.
Reduction: It can be reduced to form diethoxymethane.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium cyanide are commonly used.
Major Products
Oxidation: Diethoxyacetic acid.
Reduction: Diethoxymethane.
Substitution: Various substituted diethoxy compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chlor-diethoxy-methan is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug intermediates.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of chlor-diethoxy-methan involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other groups, making it a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparación Con Compuestos Similares
Chlor-diethoxy-methan can be compared with similar compounds such as:
Chloromethyl methyl ether: Similar in reactivity but has different applications.
Diethoxymethane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Chloromethyl ethyl ether: Similar structure but different alkyl groups, leading to different reactivity and applications.
This compound is unique due to its combination of diethoxy groups and a reactive chlorine atom, making it a valuable intermediate in various chemical processes.
Propiedades
IUPAC Name |
[chloro(ethoxy)methoxy]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-3-7-5(6)8-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOTXVGAFMUANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


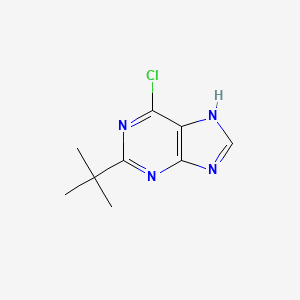
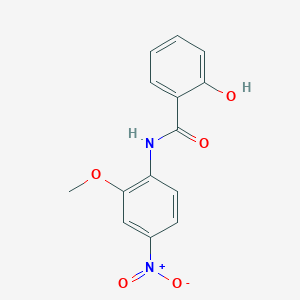

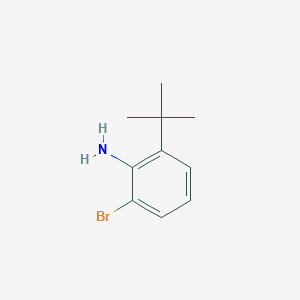
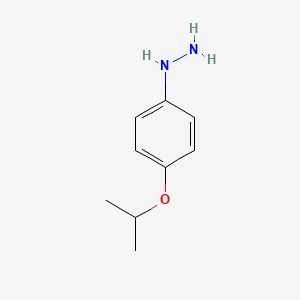
![3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone](/img/structure/B3330743.png)
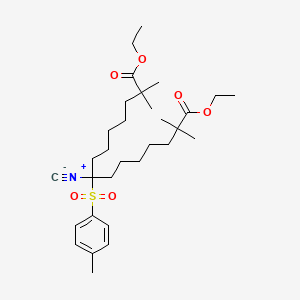
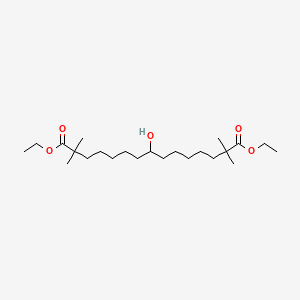
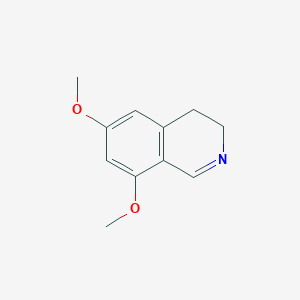
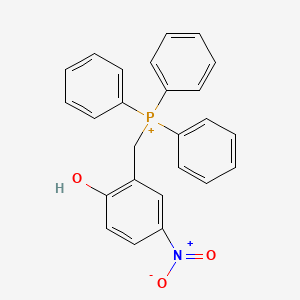
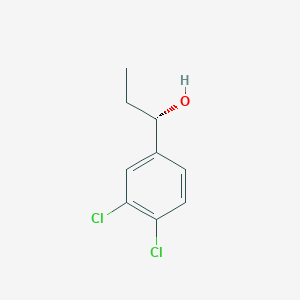
![2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B3330786.png)
